molecular formula C20H17F3N4O3 B13947668 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100490-71-9

1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13947668
CAS No.: 100490-71-9
M. Wt: 418.4 g/mol
InChI Key: QFUBYXFSFVLOER-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The presence of the piperazine ring and the naphthyridine core contributes to its potent antibacterial properties.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluoro and difluorophenyl groups: These groups are introduced through nucleophilic substitution reactions.

    Attachment of the piperazine ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.

    Final oxidation and carboxylation: The final steps involve oxidation and carboxylation to obtain the desired compound.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluoro and difluorophenyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluoro and difluorophenyl groups enhances its binding affinity to the target enzymes .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic properties and spectrum of activity .

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Norfloxacin
  • Ofloxacin

Properties

CAS No.

100490-71-9

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C20H17F3N4O3/c1-25-4-6-26(7-5-25)19-15(23)9-12-17(28)13(20(29)30)10-27(18(12)24-19)16-3-2-11(21)8-14(16)22/h2-3,8-10H,4-7H2,1H3,(H,29,30)

InChI Key

QFUBYXFSFVLOER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origin of Product

United States

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